(S)-2-amino-2-p-tolylacetic acid
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Description
Synthesis Analysis
Synthesis Methods
The synthesis of amino acid derivatives, including compounds similar to (S)-2-amino-2-p-tolylacetic acid, often involves complex processes. For instance, the synthesis of poly(amino acid methacrylate)-stabilized diblock copolymer nano-objects is achieved through reactions involving cysteine or glutathione with methacrylate-acrylate adducts to produce methacrylic monomers. These are then used in RAFT polymerization to create water-soluble macromolecular chain transfer agents (Ladmiral et al., 2015).
Catalysis in Synthesis
Palladium-catalyzed auxiliary-directed sp(3) C-H functionalization has been used in the synthesis and transformation of α-amino acids. This method is particularly efficient for creating enantiopure α-amino acids with complex side chains (He et al., 2016).
Molecular Structure Analysis
- Structural Features: The molecular structure of amino acid derivatives like (S)-2-amino-2-p-tolylacetic acid is characterized by their amino and carboxyl groups. These structures are often studied using techniques like X-ray crystallography, NMR, and UV-visible spectroscopy (Djordjevic et al., 1997).
Chemical Reactions and Properties
- Reactivity: Amino acids, including derivatives like (S)-2-amino-2-p-tolylacetic acid, can participate in various chemical reactions. These include polymerization, functionalization, and the formation of complex structures (Eissmann & Weber, 2011).
Physical Properties Analysis
- Solubility and Stability: The solubility and stability of amino acid derivatives are influenced by factors such as pH, temperature, and the presence of other chemical groups. For instance, the solubility of phosphino amino acids in water varies with the number of hydrophilic groups present (Karasik et al., 2001).
Chemical Properties Analysis
- Chemical Bonding and Interaction: The chemical properties of amino acids are significantly influenced by their functional groups. For example, the bonding and interaction patterns in amino acids can be studied through their coordination behavior in complexes (Bruckner et al., 1993).
Scientific Research Applications
Chemical and Physicochemical Studies
Amino acids, including their spin-labeled versions like TOAC, have been extensively used in chemical and physicochemical studies. These applications include analyzing peptide backbones, dynamics, secondary structures, and interactions with membranes or other biomolecules. Specifically, the use of EPR spectroscopy, along with other techniques like X-ray crystallography and NMR, underscores the importance of amino acids in understanding peptide behaviors and interactions within biological systems (Schreier et al., 2012).
Biomedical Applications
Polymers based on amino acids have garnered attention for biomedical applications due to their biocompatibility, biodegradability, and metabolizable properties. These polymers, especially those derived from AB2 asymmetrical amino acids like L-lysine and L-glutamic acid, have been explored for their potential in drug and gene delivery systems. The ability to form highly branched structures offers unique advantages in creating efficient delivery vehicles for therapeutic agents, highlighting a promising area for the application of amino acid-based compounds (Thompson & Scholz, 2021).
Bioactive Peptides
The discovery of bioactive peptides within the sequences of milk proteins exemplifies the broad utility of amino acids in evoking a range of biological responses. These peptides, released through hydrolytic reactions, have applications in behavioral, gastrointestinal, hormonal, immunological, neurological, and nutritional responses, offering a window into the potential for (S)-2-amino-2-p-tolylacetic acid in similar roles. Applications have extended into dietary and pharmaceutical supplements, leveraging the antimicrobial properties of these peptides for consumer safety and therapeutic value (Clare & Swaisgood, 2000).
Sensor and Biosensor Development
The role of amino acids in the development of sensors and biosensors has been significant, particularly in the detection of other amino acids. The use of conducting polymers and molecularly imprinted polymers in electrochemical sensors has been explored, demonstrating the potential for (S)-2-amino-2-p-tolylacetic acid in creating devices that could monitor diseases or control the quality of pharmaceuticals (Dinu & Apetrei, 2022).
properties
IUPAC Name |
(2S)-2-amino-2-(4-methylphenyl)acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c1-6-2-4-7(5-3-6)8(10)9(11)12/h2-5,8H,10H2,1H3,(H,11,12)/t8-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZRRCPHBUKHOEY-QMMMGPOBSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(C(=O)O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)[C@@H](C(=O)O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20427275 |
Source
|
Record name | CHEMBL378582 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20427275 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
119615-71-3 |
Source
|
Record name | CHEMBL378582 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20427275 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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